(2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid
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Overview
Description
(2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid is a compound of interest in organic chemistry due to its unique structure and reactivity. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Deprotection: Formation of the free amino acid.
Scientific Research Applications
(2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of (2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid involves its ability to protect amino groups during chemical reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule. This selective protection and deprotection mechanism is crucial in peptide synthesis and other organic transformations .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2-(benzyloxycarbonylamino)-3-hydroxy-4-methylpentanoic acid: Similar structure but with a benzyloxycarbonyl (Cbz) protecting group instead of Boc.
(2R,3R)-2-(fluorenylmethoxycarbonylamino)-3-hydroxy-4-methylpentanoic acid: Features a fluorenylmethoxycarbonyl (Fmoc) protecting group.
Uniqueness
The uniqueness of (2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid lies in the stability and ease of removal of the Boc protecting group. Unlike Cbz and Fmoc groups, the Boc group can be removed under milder acidic conditions, making it a preferred choice in many synthetic applications .
Properties
Molecular Formula |
C11H21NO5 |
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Molecular Weight |
247.29 g/mol |
IUPAC Name |
(2R,3R)-3-hydroxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C11H21NO5/c1-6(2)8(13)7(9(14)15)12-10(16)17-11(3,4)5/h6-8,13H,1-5H3,(H,12,16)(H,14,15)/t7-,8-/m1/s1 |
InChI Key |
ISRKGGQOVLQWDW-HTQZYQBOSA-N |
Isomeric SMILES |
CC(C)[C@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C)C(C(C(=O)O)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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